molecular formula C9H8FNO B13822912 4-Fluorophenyl lactonitrile

4-Fluorophenyl lactonitrile

Cat. No.: B13822912
M. Wt: 165.16 g/mol
InChI Key: PVXAEOUWHYBZCD-UHFFFAOYSA-N
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Description

4-Fluorophenyl lactonitrile is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . Its CAS Registry Number is 393781-55-0 . The compound is a nitrile with both hydroxy and fluorophenyl functional groups, as represented by its SMILES notation, OC(Cc1ccc(cc1)F)C#N . Key physical properties include a predicted boiling point of 331.6°C at 760 mmHg and a density of approximately 1.23 g/cm³ . As a nitrile derivative, this compound serves as a versatile building block in organic synthesis and pharmaceutical research for constructing more complex molecules. The presence of multiple functional groups makes it a valuable intermediate for researchers developing novel chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-hydroxypropanenitrile

InChI

InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5H2

InChI Key

PVXAEOUWHYBZCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 4-Fluorophenyl Lactonitrile (B165350)

The direct synthesis of 4-Fluorophenyl lactonitrile predominantly follows the well-established cyanohydrin formation reaction. This approach is favored for its efficiency and directness in constructing the α-hydroxynitrile functionality.

Cyanohydrin Formation through Nucleophilic Addition to Fluorophenyl Aldehydes

The primary route to this compound involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-fluorobenzaldehyde (B137897). This reaction is a classic example of cyanohydrin formation. The general mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin.

The reaction is typically catalyzed by a base, which serves to generate the cyanide anion (CN⁻) from a cyanide source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). The use of trimethylsilyl (B98337) cyanide (TMSCN) is another common and safer alternative, which often requires a Lewis acid or other catalyst for activation.

A general representation of this reaction is as follows:

Reaction Scheme:

Reactants: 4-fluorobenzaldehyde, Cyanide source (e.g., KCN, NaCN, HCN, TMSCN)

Catalyst/Conditions: Base (e.g., NaOH, K₂CO₃) or Lewis acid (for TMSCN), often in an aqueous or biphasic solvent system, or an organic solvent.

Product: this compound

Reactant 1Reactant 2Catalyst/ConditionsProduct
4-FluorobenzaldehydeKCN/H₂OMildly acidic to basicThis compound
4-FluorobenzaldehydeTMSCNLewis Acid (e.g., ZnI₂)O-TMS protected this compound

Alternative Synthetic Approaches to the Core Structure

While cyanohydrin formation from 4-fluorobenzaldehyde is the most direct method, other strategies can be envisaged for the synthesis of the this compound core structure. One such approach could involve the nucleophilic substitution of an α-halo-4-fluorophenylacetonitrile. However, this method is generally less common due to the challenges in preparing the starting α-halo nitrile and potential side reactions.

Another conceptual approach involves the oxidation of the corresponding α-amino-4-fluorophenylacetonitrile. This, however, represents a more complex and less direct route compared to the cyanohydrin formation.

Synthesis of Analogous Lactonitriles and Related Fluorophenyl-Containing Nitriles

The synthetic principles applied to this compound can be extended to produce a variety of analogous compounds by modifying the starting materials and reaction conditions.

Variations in Aldehyde and Cyanide Sources

The synthesis of analogous lactonitriles can be readily achieved by substituting 4-fluorobenzaldehyde with other substituted benzaldehydes. For instance, using benzaldehyde (B42025) would yield mandelonitrile, while using 4-chlorobenzaldehyde would produce 4-chlorophenyl lactonitrile.

Variations in the cyanide source can also be employed. Acetone cyanohydrin can serve as a cyanide donor in a transcyanation reaction, offering a less hazardous alternative to HCN. The choice of cyanide source can influence the reaction conditions and work-up procedures.

AldehydeCyanide SourceProduct
4-ChlorobenzaldehydeKCN4-Chlorophenyl lactonitrile
BenzaldehydeAcetone cyanohydrinMandelonitrile
4-FluorobenzaldehydeNaCN/Acetic AcidThis compound

Exploration of Substituent Effects on Synthesis (e.g., para-fluorophenyl group influence)

The presence of the fluorine atom at the para position of the phenyl ring has a notable electronic effect on the synthesis of this compound. Fluorine is an electron-withdrawing group through its inductive effect (-I), which makes the carbonyl carbon of 4-fluorobenzaldehyde more electrophilic compared to that of unsubstituted benzaldehyde. This increased electrophilicity generally leads to a faster rate of nucleophilic attack by the cyanide ion.

Methods for Achieving High Purity and Yield

Achieving high purity and yield in the synthesis of this compound is crucial for its subsequent applications. Several factors can be optimized to achieve this:

Reaction Conditions: Careful control of temperature, pH, and reaction time is essential. The cyanohydrin formation is a reversible reaction, and low temperatures often favor the product. The pH should be maintained in a range that ensures the presence of free cyanide ions without causing significant polymerization or side reactions of the aldehyde.

Purification Techniques:

Crystallization: this compound, being a solid at room temperature, can often be purified by recrystallization from a suitable solvent or solvent mixture. This method is effective in removing impurities that have different solubility profiles.

Chromatography: For higher purity or for separating closely related impurities, column chromatography is a valuable technique. Normal-phase silica gel chromatography using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is commonly employed for the purification of nitriles and related compounds. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation on a smaller scale.

Derivatization Reactions of this compound

The reactivity of this compound is characterized by the distinct chemical behavior of its nitrile and hydroxyl groups, enabling a variety of derivatization reactions.

The cyano group of this compound is a versatile functional handle that can be converted into other important nitrogen-containing moieties such as amides and amines.

Hydrolysis to Amides: The partial hydrolysis of the nitrile group in this compound yields the corresponding amide, 2-(4-fluorophenyl)-2-hydroxyacetamide. This transformation is a valuable route to α-hydroxy amides, which are significant structural motifs in various biologically active compounds. The hydrolysis can be achieved under both acidic and basic conditions, though these methods can sometimes lead to the formation of the corresponding carboxylic acid as a by-product. To circumvent this, milder, more selective methods have been developed. For instance, transition metal-free hydration of nitriles to amides can be mediated by reagents like sodium hydroxide (B78521) under controlled conditions. organic-chemistry.orgpreprints.org Greener alternatives, such as hydrolysis in a water extract of pomelo peel ash (WEPPA), have also been reported to be effective for a broad range of nitriles, offering moderate to excellent yields without the need for external transition metals or bases. nih.gov

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-amino-1-(4-fluorophenyl)ethanol. This transformation provides access to β-amino alcohols, which are crucial building blocks in the synthesis of many pharmaceuticals. libretexts.orgrsc.org Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. openstax.orgpressbooks.pub For instance, various halogeno-hydroxy-methoxybenzaldehyde cyanohydrins have been successfully reduced to their corresponding amino-alcohols using diborane in good yields, demonstrating a mild method that preserves other functional groups. wikipedia.org

Table 1: Key Transformations of the Nitrile Group in this compound

TransformationProductReagents and ConditionsSignificance
Hydrolysis2-(4-fluorophenyl)-2-hydroxyacetamideNaOH, H₂O, heat; or green alternatives like WEPPASynthesis of α-hydroxy amides
Reduction2-amino-1-(4-fluorophenyl)ethanolLiAlH₄ in THF; or H₂, Pd/CSynthesis of β-amino alcohols

The secondary hydroxyl group in this compound is amenable to various functionalization reactions, most notably esterification and etherification, to produce a range of derivatives.

Esterification: The hydroxyl group can be acylated to form esters. This is often achieved by reacting the cyanohydrin with an acid chloride or anhydride (B1165640) in the presence of a base. For example, cyanohydrin esters have been synthesized from their corresponding cyanohydrins and acid chlorides. The esterification of cyanohydrins with monoterpenoid moieties has been shown to produce compounds with notable biological activity.

Etherification: The formation of ethers from the hydroxyl group of cyanohydrins can be accomplished through Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The direct alkylation of cyanohydrins can be challenging due to their instability under basic conditions. nih.gov However, methods for the synthesis of cyanohydrin alkyl ethers from vinyl ethers and a cyanide source, mediated by a Brønsted acid, have been developed. nih.gov

Table 2: Representative Reactions of the Hydroxyl Group in this compound

ReactionProduct TypeGeneral ReagentsKey Features
EsterificationCyanohydrin EsterAcyl chloride, pyridine (B92270)Forms an ester linkage at the hydroxyl position
EtherificationCyanohydrin EtherAlkyl halide, NaHForms an ether linkage at the hydroxyl position

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group (after activation), allows for its participation in various nucleophilic addition and cyclization reactions to form heterocyclic structures. ncert.nic.inresearchgate.net For instance, cyanohydrins can serve as key intermediates in the synthesis of N-containing heterocycles like substituted morpholines and aziridines. ncert.nic.in The initial cyanohydrin can undergo further reactions, such as a one-pot reduction-transimination-reduction sequence, to form amino alcohols which can then be cyclized. ncert.nic.in Additionally, organocatalyzed one-pot allylic-alkylation–cyclization reactions using protected cyanohydrins can lead to the formation of α-methylene-γ-butyrolactones. ncert.nic.in

Catalytic Approaches in this compound Synthesis and Reactions

Catalysis plays a crucial role in both the synthesis of this compound and its subsequent transformations, often providing higher efficiency, selectivity, and milder reaction conditions.

The synthesis of this compound from 4-fluorobenzaldehyde and a cyanide source is a nucleophilic addition reaction that can be effectively catalyzed by Lewis acids. mdpi.com Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the cyanide nucleophile. libretexts.org A variety of Lewis acids, including those based on titanium, aluminum, and lanthanides, have been employed for the synthesis of cyanohydrins. organic-chemistry.org Chiral Lewis acids can be used to achieve enantioselective cyanohydrin synthesis, providing access to optically active building blocks. rsc.org

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of 4-fluorobenzaldehyde, which enhances the polarization of the C=O bond. This is followed by the nucleophilic attack of the cyanide ion on the carbonyl carbon.

Transition metal catalysts are widely used to promote the hydration of nitriles to amides under mild conditions, offering high selectivity and avoiding the over-hydrolysis to carboxylic acids that can occur with strong acids or bases. organic-chemistry.orgpreprints.org A range of transition metals, including rhodium, ruthenium, nickel, and gold, have been shown to be effective for this transformation. nih.gov For aromatic nitriles, rhodium(I)-N-heterocyclic carbene complexes have demonstrated excellent catalytic activity for hydration in aqueous solvent mixtures. nih.gov DFT computations have been used to elucidate the mechanism of nitrile hydration catalyzed by a Mn(I)(NH)-OH complex, showing that the reaction proceeds through a nucleophilic attack of the hydroxide on the Mn-coordinated nitrile. pressbooks.pub

Table 3: Catalytic Approaches in the Chemistry of this compound

Catalytic ApproachReactionCatalyst ExamplesRole of Catalyst
Lewis Acid CatalysisCyanohydrin FormationTi(O-i-Pr)₄, Al(salen) complexesActivation of the carbonyl group
Transition Metal CatalysisNitrile Hydration[RhCl(cod)(IMes)], Ru-pincer complexesActivation of the nitrile for nucleophilic attack by water

Organocatalysis and Biocatalysis for Asymmetric Synthesis

The asymmetric synthesis of this compound can be effectively achieved through both organocatalysis and biocatalysis, each offering distinct advantages in terms of enantioselectivity and reaction conditions.

Organocatalysis

While direct organocatalytic asymmetric cyanation of 4-fluorobenzaldehyde is an area of ongoing research, broader advancements in the organocatalytic cyanosilylation of aldehydes provide a strong basis for its application. Asymmetric counteranion-directed Lewis acid organocatalysis has emerged as a powerful tool for the synthesis of chiral cyanohydrins from a variety of aldehydes. nih.govdoaj.org This methodology utilizes a chiral disulfonimide which, in the presence of trimethylsilyl cyanide (TMSCN), forms an active silylium Lewis acid organocatalyst. nih.gov This catalyst then activates the aldehyde towards nucleophilic attack by the cyanide anion.

The general mechanism for this reaction involves the coordination of the chiral Lewis acid to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity and provides a chiral environment. The subsequent addition of the cyanide nucleophile occurs in a stereocontrolled manner, leading to the formation of an enantioenriched cyanohydrin product. The use of chiral metal clusters with both Lewis acidic and Lewis basic sites has also been explored for the asymmetric cyanosilylation of aldehydes, demonstrating synergistic catalysis. nih.gov Although specific data for 4-fluorobenzaldehyde is not detailed in these seminal works, the broad substrate scope of these catalysts suggests their applicability for the synthesis of this compound with high enantioselectivity.

Biocatalysis

Biocatalysis, particularly the use of enzymes, offers a highly efficient and environmentally benign route to chiral cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. The (R)-selective HNL from Prunus dulcis (almonds) and other plant sources has been successfully employed for the synthesis of (R)-4-Fluorophenyl lactonitrile.

In a typical biocatalytic synthesis, 4-fluorobenzaldehyde is reacted with a cyanide source, such as HCN or an in situ generated equivalent, in the presence of the HNL enzyme. The reaction is typically carried out in a biphasic system or in an organic solvent to minimize the non-enzymatic, racemic background reaction. The enzyme provides a chiral active site that orients the substrates in a specific manner, leading to the formation of a single enantiomer of the cyanohydrin.

Research has demonstrated the successful synthesis of (R)-4-Fluorophenyl lactonitrile with high yield and enantiomeric excess using this method. The table below summarizes key findings from biocatalytic studies.

Enzyme SourceSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Vicia sativa L. (R)-oxynitrilase4-Fluorobenzaldehyde(R)-4-Fluorophenyl lactonitrile9791
Prunus dulcis (PdHNL)4-Fluorobenzaldehyde(R)-4-Fluorophenyl lactonitrileData not availableData not available

Stereoselective Synthesis and Chiral Induction in this compound Chemistry

The presence of a stereocenter in this compound necessitates the use of stereoselective synthetic strategies to control the three-dimensional arrangement of its atoms. This control is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Enantioselective and Diastereoselective Routes to Chiral Centers

The primary focus in the synthesis of this compound is on enantioselective routes, as it possesses a single chiral center. The goal is to produce one enantiomer in excess over the other.

Enantioselective Routes:

As discussed in the previous section, both biocatalysis and organocatalysis provide powerful enantioselective routes to this compound.

Biocatalytic resolution and asymmetric synthesis: The use of hydroxynitrile lyases (HNLs) is a prime example of an enantioselective synthesis. These enzymes create a chiral environment that directs the addition of cyanide to one face of the prochiral 4-fluorobenzaldehyde, resulting in the preferential formation of one enantiomer. The high enantiomeric excesses achieved with enzymes like (R)-oxynitrilase from Vicia sativa L. highlight the efficacy of this approach.

Organocatalytic asymmetric cyanation: Chiral organocatalysts, such as chiral Lewis acids, establish a chiral pocket around the substrate, influencing the trajectory of the incoming nucleophile. This leads to an enantiomerically enriched product. The development of highly active organocatalysts allows for these reactions to be performed with low catalyst loadings, making the process more efficient and scalable. nih.gov

While diastereoselective routes are not directly applicable to the synthesis of this compound itself due to its single stereocenter, they would become relevant in the synthesis of derivatives where additional chiral centers are introduced. In such cases, the existing stereocenter in an enantiomerically pure this compound would influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

Chiral Discrimination Phenomena in Related Fluorophenyl Systems

Chiral discrimination refers to the ability of a chiral entity to differentiate between the enantiomers of another chiral compound. This phenomenon is the basis of enantioselective catalysis, chiral chromatography, and the specific interactions of chiral drugs with their biological targets. In the context of fluorophenyl systems, the presence of the fluorine atom can influence these recognition processes.

The principles of chiral discrimination can be observed in various analytical techniques used to determine the enantiomeric purity of compounds like this compound. For instance, chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Furthermore, chiral solvating agents can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between enantiomers. These agents form diastereomeric complexes with the analyte, resulting in distinct NMR signals for each enantiomer. While specific studies on the chiral discrimination of this compound are not extensively detailed, the broader field of chiral recognition of mandelonitrile derivatives and other fluorinated compounds provides valuable insights. researchgate.net For example, tetraaza macrocyclic chiral solvating agents have been shown to effectively discriminate between the enantiomers of dipeptide derivatives, which, like this compound, contain stereogenic centers. rsc.org

The fluorine atom in this compound can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a role in how a chiral selector recognizes and binds to each enantiomer. These subtle differences in interaction energies are what ultimately lead to chiral discrimination. The development of novel chemosensing strategies for nitrile-containing compounds also relies on specific molecular recognition events. acs.org

Mechanistic Organic Chemistry of 4 Fluorophenyl Lactonitrile

Elucidation of Elementary Reaction Steps in Formation and Transformation

The formation of 4-fluorophenyl lactonitrile (B165350) from 4-fluorobenzaldehyde (B137897) and hydrogen cyanide is a classic example of a nucleophilic addition reaction. The process is typically base-catalyzed and involves a series of well-defined elementary steps. pressbooks.pubksu.edu.sa

The primary formation pathway consists of two key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. libretexts.orglibretexts.org This attack results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the highly electronegative oxygen atom. libretexts.org This step leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated. jove.com In a typical synthesis using hydrogen cyanide, HCN itself serves as the proton donor, regenerating the cyanide ion, which can then participate in another reaction cycle. libretexts.orglibretexts.org

Transformations of 4-fluorophenyl lactonitrile can proceed through several pathways, depending on the reaction conditions. Key transformations include:

Hydrolysis: In the presence of hot aqueous acid, the nitrile group can be hydrolyzed to a carboxylic acid, yielding α-(4-fluorophenyl)lactic acid. pressbooks.pubpressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄), resulting in the formation of 2-amino-1-(4-fluorophenyl)ethanol. pressbooks.pubpressbooks.pub

Dehydration: The hydroxyl group can be eliminated to form an alkene, a reaction that can be synthetically useful for creating unsaturated compounds. libretexts.org

Identification and Characterization of Reactive Intermediates

The central reactive intermediate in the formation of this compound is the tetrahedral alkoxide ion . ksu.edu.salibretexts.org This species is formed immediately after the nucleophilic addition of the cyanide ion to the carbonyl carbon. pressbooks.pub

Characteristics of the Alkoxide Intermediate:

Structure: The carbon atom that was originally part of the carbonyl group is sp³-hybridized in the alkoxide intermediate, with a tetrahedral geometry. fiveable.me

Reactivity: The alkoxide is a highly basic species that readily accepts a proton to form the final, more stable cyanohydrin product. jove.com Its transient nature makes direct isolation challenging, but its existence is well-supported by mechanistic studies and spectroscopic evidence in related systems. researchgate.netnih.gov

In certain transformation reactions, other intermediates may be involved. For instance, Lewis acid-catalyzed reactions can involve the formation of a complex between the Lewis acid and the nitrile's cyano group, activating it for further reaction. acs.org In reactions involving the displacement of the hydroxyl group, a carbocation intermediate could potentially form at the benzylic position, stabilized by the adjacent phenyl ring.

Determination of Rate-Determining Steps and Kinetic Analysis

Kinetic studies of cyanohydrin formation have established that the initial nucleophilic attack of the cyanide ion on the carbonyl carbon is the rate-determining step (RDS). makingmolecules.com This step has the highest activation energy in the reaction sequence. makingmolecules.com

The rate law for the formation of this compound can be expressed as:

Rate = k[4-Fluorobenzaldehyde][CN⁻]

Table 1: Kinetic Parameters in Cyanohydrin Formation
ParameterDescriptionImpact on this compound Formation
Rate-Determining StepThe slowest step in the reaction mechanism. makingmolecules.comNucleophilic attack of CN⁻ on the carbonyl carbon of 4-fluorobenzaldehyde. makingmolecules.com
Reaction OrderThe relationship between the rate of a chemical reaction and the concentration of the species that take part in it.First order with respect to 4-fluorobenzaldehyde and first order with respect to the cyanide ion; second order overall. makingmolecules.com
Rate Constant (k)A proportionality constant in the rate equation of a chemical reaction.Influenced by temperature and the presence of a catalyst. fiveable.me
CatalystA substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.Base is required to generate the nucleophilic CN⁻ from HCN. pressbooks.pubksu.edu.sa

Investigation of Electron-Pushing Mechanisms and Resonance Stabilization

The formation of this compound can be visualized using the formalism of electron-pushing arrows, which illustrate the movement of electron pairs during the reaction. brainly.com

Electron-Pushing Mechanism:

A curved arrow originates from the lone pair of the cyanide ion (the nucleophile) and points to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This signifies the formation of a new carbon-carbon single bond.

Simultaneously, a second arrow shows the movement of the π-electrons from the carbon-oxygen double bond onto the oxygen atom, resulting in the formation of the tetrahedral alkoxide intermediate with a negative charge on the oxygen. libretexts.org

In the final step, a lone pair on the oxygen of the alkoxide intermediate attacks a proton from a molecule of hydrogen cyanide (or another proton source), forming the O-H bond of the final product and regenerating the cyanide catalyst. libretexts.orgjove.com

The 4-fluorophenyl group plays a significant role in the reactivity of the aldehyde and the stability of the intermediates. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. While halogens can also donate electron density through resonance (+M effect), the inductive effect is generally dominant for fluorine. This increased electrophilicity can accelerate the rate-determining step.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Reaction Pathways

Non-covalent interactions, particularly hydrogen bonding, play a critical role in the mechanism of cyanohydrin formation. nih.gov

Catalyst-Substrate Interaction: In catalyzed reactions, the catalyst can activate the carbonyl group by forming a hydrogen bond with the carbonyl oxygen. nih.govmdpi.com This interaction polarizes the C=O bond, further increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide ion.

Transition State Stabilization: Hydrogen bonding can stabilize the transition state of the rate-determining step. Solvent molecules or the catalyst itself can form hydrogen bonds with the developing negative charge on the oxygen atom in the transition state, lowering the activation energy of the reaction. nih.gov

Proton Transfer: The final protonation of the alkoxide intermediate is often mediated by a network of hydrogen bonds involving solvent molecules (like water or alcohols) or the proton source (HCN). nih.gov This network facilitates the efficient transfer of a proton to the alkoxide.

Product Stabilization: In some cases, the cyanohydrin product can participate in hydrogen bonding, potentially influencing the reaction equilibrium or the stereochemical outcome in asymmetric syntheses. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the local chemical environments of specific nuclei within a molecule. semanticscholar.org By analyzing the interactions of these nuclei with an external magnetic field, detailed information about the molecular framework can be obtained.

¹H and ¹³C NMR for Probing Local Chemical Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are workhorse techniques in organic chemistry for establishing the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-Fluorophenyl lactonitrile (B165350) would be expected to show distinct signals for the different types of protons present. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. The proton attached to the same carbon as the hydroxyl and cyano groups (the methine proton) would likely appear as a singlet or a narrowly split multiplet. The methyl protons would be expected to be the most upfield signal, appearing as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include those for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant. The carbon of the cyano group (C≡N) would appear in the typical region for nitriles. The carbon bearing the hydroxyl and cyano groups, as well as the methyl carbon, would also have distinct chemical shifts.

¹H NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5 (multiplet)
Methine Proton (CH)~5.5 (singlet/multiplet)
Methyl Protons (CH₃)~1.6 (doublet)
Hydroxyl Proton (OH)Variable
¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Aromatic C-F~160-165 (d, ¹JCF ≈ 245 Hz)
Aromatic C (other)~115-135
Cyano Carbon (C≡N)~118-122
Methine Carbon (C-OH)~60-65
Methyl Carbon (CH₃)~20-25

¹⁹F NMR for Fluorine Atom Position and Electronic Effects

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in 4-Fluorophenyl lactonitrile. huji.ac.il The chemical shift of the fluorine signal is indicative of its electronic environment. For a fluorine atom in the para position of a benzene (B151609) ring, the chemical shift is expected in a characteristic range. colorado.edu Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed in the ¹H NMR spectrum, providing further confirmation of the fluorine's position. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule. e-bookshelf.dec6h6.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a cross-peak between the methine proton and the methyl protons would be expected, confirming their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.com It allows for the unambiguous assignment of the proton signal to its corresponding carbon signal. For example, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. c6h6.orgresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations might be observed between the methyl protons and the methine carbon, as well as the cyano carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netrenishaw.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. nih.govscispace.comresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands.

FT-IR Data (Predicted)
Vibrational Mode Frequency (cm⁻¹)
O-H stretch (hydroxyl)~3400 (broad)
Aromatic C-H stretch~3000-3100
Aliphatic C-H stretch~2850-3000
C≡N stretch (nitrile)~2240-2260
C=C stretch (aromatic)~1500-1600
C-F stretch~1200-1250
C-O stretch (hydroxyl)~1050-1150

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (-OH) group. The sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. rsc.orgstolichem.com The Raman spectrum of this compound would also exhibit a characteristic peak for the C≡N stretch, which is often strong and sharp in Raman spectra. Aromatic ring vibrations are also typically well-defined in Raman spectra. nih.govamericanpharmaceuticalreview.com The position of the C≡N stretching frequency can be influenced by the neighboring aromatic ring. nih.gov

Raman Spectroscopy Data (Predicted)
Vibrational Mode Raman Shift (cm⁻¹)
Aromatic C-H stretch~3050-3100
C≡N stretch (nitrile)~2240-2260
Aromatic ring breathing~1000

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental formula. uni-rostock.dejeolusa.com Unlike low-resolution mass spectrometers that measure nominal (integer) mass, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can distinguish between compounds with the same nominal mass but different chemical formulas due to the mass defect of their constituent isotopes. uni-rostock.de For this compound, HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

The molecular formula for this compound is C₉H₈FNO. The exact mass is determined by summing the masses of the most abundant isotopes of each element. The experimentally determined monoisotopic mass from HRMS analysis would be expected to align closely with the calculated value, typically within a few parts per million (ppm), confirming the elemental composition. nih.govnih.gov

PropertyValueSource
Molecular Formula C₉H₈FNO nih.gov
Calculated Exact Mass 165.058992041 Da nih.gov
Monoisotopic Mass 165.058992041 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. This process, known as fragmentation, creates a unique pattern that serves as a molecular fingerprint, offering invaluable insights into the compound's structure. tutorchase.com The analysis of these fragmentation pathways helps to confirm the connectivity of atoms and the presence of specific functional groups. tutorchase.comresearchgate.net For this compound, the fragmentation is influenced by the stability of the resulting ions and the strength of the chemical bonds. tutorchase.com

Key structural features of this compound include a 4-fluorophenyl ring, a hydroxyl group, and a nitrile group. Expected fragmentation patterns would involve the cleavage of bonds adjacent to these functional groups. The loss of small, stable neutral molecules is common. libretexts.org For instance, the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) is a known fragmentation pathway for fluorinated compounds. whitman.edu

A hypothetical fragmentation pattern based on the structure is detailed below:

m/z (mass-to-charge ratio)Possible FragmentInterpretation
165[C₉H₈FNO]⁺Molecular Ion (M⁺)
148[M - OH]⁺Loss of the hydroxyl radical
147[M - H₂O]⁺Loss of a water molecule
138[M - HCN]⁺Loss of hydrogen cyanide
122[C₇H₅FO]⁺Cleavage of the C-C bond adjacent to the ring
95[C₆H₄F]⁺4-Fluorophenyl cation

LC-MS Coupling for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. ekb.eg This coupling is essential for the analysis of a specific compound within a complex matrix, such as a reaction mixture or a biological sample. ekb.eglcms.cz The LC system first separates the components of the mixture, and as each component elutes from the LC column, it is introduced into the mass spectrometer for detection and identification. sigmaaldrich.com

For the analysis of this compound, a reversed-phase HPLC system would typically be used to separate it from starting materials, byproducts, or other impurities. researchgate.net The subsequent MS analysis, often performed with a sensitive and high-resolution instrument like a quadrupole time-of-flight (QTOF) mass spectrometer, would confirm the identity of the eluting compound by its mass-to-charge ratio and fragmentation pattern. nih.gov This technique provides both qualitative and quantitative information. jeolusa.com

ParameterTypical Value/ConditionPurpose
LC Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase Gradient of water and acetonitrile (B52724) (often with formic acid or ammonium (B1175870) acetate (B1210297) additive)Elution of the compound from the column
Ionization Source Electrospray Ionization (ESI)Generation of gas-phase ions from the liquid eluent
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)Mass separation and detection
Detection Mode Positive or Negative Ion ModeDetection of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

To perform this analysis on this compound, a single, high-quality crystal of the compound is required. jhu.edu This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com While specific crystallographic data for this compound is not publicly available, a successful analysis would yield the parameters listed in the table below, unambiguously confirming its molecular structure in the solid state.

ParameterInformation Provided
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic). mdpi.com
Space Group The specific symmetry elements of the unit cell. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice. mdpi.com
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.
Bond Lengths and Angles Exact measurements of the distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles that define the molecule's conformation.

Advanced Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and Bonding

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a sample. rsc.orgnih.gov By measuring the energy lost by the electrons, EELS can provide information about the local elemental composition, chemical bonding, and electronic properties of the material at a high spatial resolution. rsc.orgul.ie

While more commonly applied to materials science and polymers, EELS could theoretically be used to probe the local chemistry of this compound. rsc.org The core-loss region of the EELS spectrum shows sharp edges corresponding to the energy required to excite core-level electrons of specific elements. The position and fine structure of these ionization edges (e.g., Carbon K-edge, Nitrogen K-edge, Oxygen K-edge, and Fluorine K-edge) can reveal information about the oxidation state and local bonding environment of the atoms. aps.org For example, the carbon K-edge fine structure could potentially be used to distinguish between the sp²-hybridized carbons of the aromatic ring and the sp³- and sp-hybridized carbons of the lactonitrile moiety. However, this application for a small, beam-sensitive organic molecule like this compound is challenging and not routinely performed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP) are powerful tools for this purpose. However, specific findings from these calculations for 4-Fluorophenyl lactonitrile (B165350) are not documented.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization to find the lowest energy conformation. For 4-Fluorophenyl lactonitrile, this would involve calculating key bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify different stable isomers and their relative energies. Without dedicated research, these fundamental structural parameters remain uncharacterized.

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into its electron-donating and accepting capabilities. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Currently, there is no published data on the HOMO-LUMO gap or the electrostatic potential of this compound.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental results to confirm the molecular structure. This detailed vibrational analysis for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

To understand the dynamic behavior of this compound and the influence of its environment, molecular dynamics (MD) simulations are employed. MD simulations would allow for the exploration of its conformational landscape over time and provide insights into how solvent molecules interact with and affect its structure and properties. Such simulations are critical for understanding its behavior in solution, yet no studies of this nature have been published.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods are invaluable for mapping out the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction involving this compound, it is possible to identify the transition states and intermediates, thereby elucidating the step-by-step reaction pathway. This type of detailed mechanistic insight is currently unavailable for reactions involving this compound.

Intermolecular Interactions and Hydrogen Bonding Analyses

The molecular structure of this compound, featuring a fluorinated aromatic ring, a nitrile group, and a hydroxyl group, dictates a range of potential non-covalent interactions that govern its behavior in various chemical and biological environments. Computational and spectroscopic studies on analogous molecules provide insights into the likely intermolecular forces at play.

The nitrile group is a well-established hydrogen bond acceptor. uzh.ch The nitrogen atom's lone pair of electrons can interact with hydrogen bond donors. uzh.ch Theoretical studies on various nitriles have shown that the strength of this interaction is influenced by the nature of the donor, with stronger hydrogen bonds formed with phenols compared to alcohols or water. uzh.ch In the context of this compound, the hydroxyl group of a neighboring molecule or a solvent molecule can act as a hydrogen bond donor, leading to the formation of O-H···N hydrogen bonds.

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of hydrogen-bonded networks. Spectroscopic and computational methods are pivotal in elucidating the specifics of these interactions, including bond strength, length, and dynamics. emerginginvestigators.org

The fluorinated phenyl ring also contributes significantly to the intermolecular interaction profile. The fluorine atom can participate in weaker C-H···F hydrogen bonds. mdpi.com Furthermore, interactions involving fluorinated aromatic rings are complex; they can be either repulsive or attractive depending on the electronic properties of the interacting molecules. rsc.orgnih.gov The polarization of the pentafluorophenyl ring, for instance, can lead to repulsive interactions with protons on the edge of an adjacent aromatic ring. rsc.orgnih.gov However, with electron-rich aromatic systems, attractive stacking interactions can occur. rsc.orgnih.gov For this compound, this suggests the possibility of nuanced π-π stacking interactions with other aromatic systems, influenced by the electron-withdrawing nature of the fluorine atom.

Computational methods such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis are instrumental in characterizing these weak interactions. researchgate.net These methods allow for the quantification of interaction energies and the visualization of bond paths, providing a detailed understanding of the supramolecular assembly. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound

Interaction TypeDonor GroupAcceptor GroupGeneral Characteristics
Hydrogen BondHydroxyl (-OH)Nitrile (-C≡N)Strong, directional interaction.
Hydrogen BondHydroxyl (-OH)Hydroxyl (-OH)Can form extended networks.
Hydrogen BondC-HFluorine (-F)Weaker, but contributes to crystal packing.
π-π StackingPhenyl RingPhenyl RingCan be attractive or repulsive, influenced by fluorine substitution.
Dipole-DipoleVariousVariousArise from the molecule's overall polarity.

In Silico Modeling of Derivative-Protein Binding and Dynamics (focus on computational methodology)

In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery and provides a powerful framework for studying the interaction of this compound derivatives with biological targets. github.iobioinformaticsreview.comkrishisanskriti.org

Molecular Docking Methodology

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. github.iokrishisanskriti.org The general workflow involves several key steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling. nih.gov This structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. nih.gov The ligand, a derivative of this compound, is built and its geometry is optimized to find the lowest energy conformation. nih.gov

Binding Site Identification and Grid Generation: The active site of the protein, where the ligand is expected to bind, is identified. A grid box is then generated around this site to define the search space for the docking algorithm. semanticscholar.org

Docking and Scoring: The docking algorithm systematically explores different conformations and orientations of the ligand within the grid box. github.io Each generated pose is evaluated by a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable binding. github.io

Post-Docking Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. researchgate.net

Molecular Dynamics (MD) Simulation Methodology

MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the conformational changes that may occur upon binding. bioinformaticsreview.comnih.gov The typical protocol for an MD simulation is as follows:

System Setup: The protein-ligand complex, often obtained from molecular docking, is placed in a simulation box filled with solvent molecules (usually water). bioinformaticsreview.com Ions are added to neutralize the system. bioinformaticsreview.com

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This is done in a stepwise manner, often with restraints on the protein and ligand to allow the solvent to equilibrate around them. bioinformaticsreview.com

Production Run: Once the system is equilibrated, the restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The trajectory, which contains the positions, velocities, and energies of all atoms at different time points, is saved for analysis. bioinformaticsreview.com

Trajectory Analysis: The trajectory is analyzed to study various properties of the system, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the evolution of intermolecular interactions over time. nih.gov

Table 2: Common Software and Force Fields for In Silico Modeling

TechniqueSoftware ExamplesCommon Force Fields
Molecular DockingAutoDock, Glide, GOLDNot directly applicable (scoring functions are used)
Molecular DynamicsGROMACS, AMBER, NAMDAMBER, CHARMM, OPLS

4 Fluorophenyl Lactonitrile As a Key Synthetic Building Block and Intermediate

Precursor in Multistep Organic Synthesis Pathways

The true value of a synthetic building block is demonstrated in its application within multistep synthesis, where multiple, sequential chemical reactions are used to construct complex target molecules. mdpi.comfrontiersin.org 4-Fluorophenyl lactonitrile (B165350) is well-suited for this role due to the orthogonal reactivity of its hydroxyl and nitrile moieties. These groups can be manipulated independently or used in concert to build molecular complexity.

While specific multistep total syntheses starting directly from 4-fluorophenyl lactonitrile are not extensively detailed in broad literature, the utility of closely related structures as precursors is well-documented. For instance, the related compound 4-fluorophenylacetonitrile (B56358) is employed as a key reagent in the synthesis of novel Daidzein analogs with anti-influenza activity and in the creation of benzylbenzo[d]thiazole sulfonamides that exhibit anti-inflammatory properties. chemicalbook.com Lactonitrile itself is recognized as an industrially significant raw material for producing other valuable chemicals like carboxylic acids and amino acids. nih.gov This precedent highlights the role of the this compound structure as a foundational element for accessing a variety of bioactive compounds through planned synthetic sequences. nih.govmdpi.commdpi.com

The typical reaction pathways for cyanohydrins involve:

Hydrolysis of the nitrile: This can be performed under acidic or basic conditions to yield α-hydroxy carboxylic acids, which are themselves important chiral building blocks.

Reduction of the nitrile: This transformation leads to the formation of β-amino alcohols, a structural motif present in many pharmaceuticals and natural products.

Reactions of the hydroxyl group: The hydroxyl group can be protected, activated as a leaving group for substitution reactions, or oxidized to a ketone.

These fundamental transformations allow chemists to integrate the this compound core into longer, more intricate synthetic routes.

Scaffold for Complex Molecular Architectures

The term "scaffold" in chemistry refers to a core molecular framework upon which additional chemical groups are appended to build a family of related compounds. The this compound structure serves as a simple yet powerful scaffold for generating more complex molecular architectures. The fluorinated phenyl ring provides a rigid, well-defined aromatic core, while the cyanohydrin portion offers reactive handles for elaboration and diversification.

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. Fluorinated heterocycles are of immense interest in medicinal and materials chemistry. scientificupdate.com The nitrile and hydroxyl groups of the cyanohydrin can participate in cyclization reactions to form rings.

A prominent example is the synthesis of fluorophenyl-substituted thiazoles . Thiazoles are a class of sulfur-containing heterocycles found in numerous biologically active compounds, including antibiotics. nih.gov The Hantzsch thiazole (B1198619) synthesis is a classic method for their preparation. In a relevant modern example, a series of novel 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones. nih.gov This reaction directly installs the 4-fluorophenyl group onto the thiazole ring, demonstrating the utility of this moiety in constructing complex heterocyclic systems with potential applications in diabetes management. nih.gov

The general synthetic approach is outlined below:

Table 1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

Step Reactants Conditions Product

This table illustrates a synthetic route to fluorophenyl-containing thiazoles, highlighting the incorporation of the key structural moiety. nih.gov

Furthermore, the Cook-Heilborn synthesis provides a direct route to 5-aminothiazoles from α-aminonitriles by treating them with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com This pathway is highly relevant to this compound, which can be converted into the corresponding α-aminonitrile, thus serving as a direct precursor to fluorinated aminothiazoles. Other important heterocyclic systems, such as oxazoles, can also be prepared from nitrile-containing precursors. scientificupdate.comnih.gov

The unique electronic properties conferred by the fluorine atom make the 4-fluorophenyl group a desirable component in the design of functional organic materials. The incorporation of fluorine can influence properties such as thermal stability, phase behavior, and intermolecular interactions.

One area where fluorinated aromatic compounds are particularly prevalent is in the field of liquid crystals . The introduction of fluorine substituents into the mesogenic (rigid) core of a molecule can significantly impact its phase transition temperatures and dielectric properties. nih.gov While syntheses starting directly from this compound are not commonly cited, the 4-fluorophenyl nitrile structural unit is analogous to the cyanobiphenyls, a foundational class of nematic liquid crystals used in display technologies. ossila.com This suggests that derivatives of this compound could serve as valuable precursors for novel liquid crystal materials. mdpi.com

In a more concrete example, the 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit, a complex heterocyclic system built around the fluorophenyl motif, has been incorporated into a polymer that was subsequently used as a functional membrane. mdpi.com This demonstrates a clear pathway from a fluorophenyl-containing building block to a complex, functional macromolecular material. The synthesis of such thiazolo[5,4-d]thiazoles can be achieved through the condensation of dithiooxamide (B146897) and the corresponding fluorinated aldehyde. mdpi.com

Development of Novel Synthetic Methodologies Utilizing this compound as a Starting Material

New synthetic methods are the lifeblood of organic chemistry, enabling the construction of molecules in more efficient, selective, and sustainable ways. Substrates like this compound are often used to test and demonstrate the utility of these new methodologies, particularly in the realm of asymmetric synthesis. frontiersin.org

The development of methods to control stereochemistry is a central theme in modern synthesis. Because this compound is chiral, it is an excellent substrate for developing and validating new asymmetric transformations and enzymatic resolutions . rsc.orgnih.gov

For example, enzymatic kinetic resolution is a powerful technique for separating enantiomers. Research into the hydrolase-catalyzed resolution of racemic fluorinated 3-arylcarboxylic acids demonstrates the utility of enzymes in preparing enantiomerically pure fluorinated compounds. mdpi.comresearchgate.net While not using the lactonitrile directly, this work establishes the compatibility of fluorophenyl-containing substrates with biocatalytic systems.

More directly, asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts has been successfully applied to the synthesis of 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine. researchgate.net This process involves the asymmetric alkylation of a glycine (B1666218) derivative with a fluorinated benzyl (B1604629) halide, showcasing how chiral catalysts can be used to construct complex, enantiomerically pure amino acids containing the 4-fluorophenyl group. researchgate.net Such studies are crucial for expanding the toolbox of synthetic chemists, and fluorinated substrates are key to proving the broad applicability of these new methods.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Fluoromandelonitrile
4-Fluorophenylacetonitrile
Daidzein
Lactonitrile
2-Bromo-4-fluoroacetophenone
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
5-Aminothiazole
Carbon disulfide
Isothiocyanate
Dithiooxamide
2,5-bis(4-Fluorophenyl)thiazolo[5,4-d]thiazole

Green Chemistry Principles and Sustainable Synthesis of 4 Fluorophenyl Lactonitrile

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of cyanohydrins often involves the use of hazardous reagents and catalysts. A significant advancement in the environmentally benign synthesis of 4-Fluorophenyl lactonitrile (B165350) is the use of enzymes, specifically hydroxynitrile lyases (HNLs). These biocatalysts facilitate the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, offering a greener alternative to conventional chemical methods. rsc.orgd-nb.info

The enzymatic synthesis of 4-Fluorophenyl lactonitrile from 4-fluorobenzaldehyde (B137897) and a cyanide source is catalyzed by HNLs, which can produce the desired product with high enantioselectivity. rsc.orgresearchgate.net This biocatalytic approach operates under mild reaction conditions, typically at or near ambient temperature and pressure, which reduces energy consumption. researchgate.net HNLs from various plant sources, such as Prunus amygdalus (almond) and Manihot esculenta (cassava), have been successfully employed for the synthesis of a range of cyanohydrins. ebi.ac.ukresearchgate.net The use of these natural catalysts avoids the need for heavy metal catalysts or harsh reagents, thereby minimizing the generation of toxic waste. rsc.org

Research has demonstrated the successful application of an R-selective hydroxynitrile lyase from Arabidopsis thaliana (AtHNL) for the synthesis of 4-fluorobenzaldehyde cyanohydrin. rsc.org This enzymatic approach not only provides high yields and excellent enantiomeric excess but also aligns with the core principles of green chemistry by utilizing a renewable and biodegradable catalyst. rsc.org

Table 1: Comparison of Synthetic Routes for this compound

FeatureTraditional Chemical SynthesisEnzymatic Synthesis (using HNL)
Catalyst Often involves metal cyanides or other hazardous catalysts.Hydroxynitrile Lyase (a natural enzyme). rsc.org
Reaction Conditions May require elevated temperatures and pressures.Mild conditions (near ambient temperature and pressure). researchgate.net
Selectivity Can lead to racemic mixtures.High enantioselectivity. rsc.org
Environmental Impact Generates hazardous waste.Minimal waste, biodegradable catalyst.
Safety Use of bulk toxic cyanides poses significant risks.Can be designed to use in-situ generated HCN, improving safety.

Optimization of Solvent Systems and Solvent-Free Reactions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in chemical processes. The optimization of solvent systems for the synthesis of this compound focuses on replacing hazardous organic solvents with greener alternatives or eliminating the need for a solvent altogether.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the enzymatic synthesis of cyanohydrins can be performed in aqueous buffer systems, the low solubility of some organic substrates can be a limitation. researchgate.net To overcome this, biphasic systems using a minimal amount of an organic solvent or the use of co-solvents are often employed. d-nb.info Research has shown that HNL-catalyzed reactions can be successfully carried out in buffer-saturated organic solvents like methyl tert-butyl ether (MTBE), which can enhance substrate solubility while maintaining enzyme activity. d-nb.info

An even more sustainable approach is the development of solvent-free reaction conditions. researchgate.net Solvent-free synthesis of cyanohydrin derivatives has been achieved using catalytic amounts of reagents like triethylamine, offering nearly quantitative yields. researchgate.net This method significantly reduces waste and simplifies product purification, making it a highly attractive green alternative. The reaction between an aldehyde or ketone and a cyanide source can proceed efficiently in the absence of a solvent, particularly when one of the reactants is a liquid. This approach minimizes the environmental footprint of the synthesis and aligns with the principles of waste prevention.

Design of Recyclable Catalytic Systems and Catalyst Reusability

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency, and the ability to recycle these catalysts is crucial for sustainable processes. In the context of the enzymatic synthesis of this compound, the reusability of the hydroxynitrile lyase is a primary consideration. Free enzymes in solution can be difficult to recover and reuse, leading to increased costs and waste.

To address this, HNLs can be immobilized on solid supports. researchgate.net Immobilization involves attaching the enzyme to an insoluble carrier material, which allows for easy separation of the catalyst from the reaction mixture by simple filtration. researchgate.net This technique not only facilitates catalyst recycling but can also enhance the stability of the enzyme, allowing it to be used for multiple reaction cycles. researchgate.net

Table 2: Examples of Immobilized HNLs for Cyanohydrin Synthesis

Enzyme SourceSupport MaterialKey FindingsReference
Arabidopsis thalianaSilica microreactorHigh substrate conversion (90-95%) and high enantiomeric excess (90-98%) in a continuous flow system. rsc.org
Prunus dulcisCross-linked enzyme aggregates (CLEAs)Achieved 93% yield and 99% enantiopurity for (R)-mandelonitrile synthesis and was effective for other cyanohydrins. nih.gov
General HNLsVarious (Celite, silica, polymers)Immobilization enhances stability and allows for catalyst recycling. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning that all the atoms of the reactants are found in the final product, with no byproducts.

The synthesis of this compound from 4-fluorobenzaldehyde and hydrogen cyanide is an addition reaction. In such reactions, all the atoms of the reactants are incorporated into the single product.

Calculation of Atom Economy:

The reaction is as follows:

C₇H₅FO (4-fluorobenzaldehyde) + HCN (hydrogen cyanide) → C₈H₆FNO (this compound)

Molecular Weight of 4-fluorobenzaldehyde (C₇H₅FO): 124.11 g/mol nih.govsigmaaldrich.com

Molecular Weight of hydrogen cyanide (HCN): 27.03 g/mol nist.govnoaa.gov

Molecular Weight of this compound (C₈H₆FNO): 151.14 g/mol

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (151.14 / (124.11 + 27.03)) x 100 = (151.14 / 151.14) x 100 = 100%

This 100% atom economy signifies that the reaction is, in principle, highly efficient and generates no waste in terms of atom utilization.

Waste minimization strategies in the industrial synthesis of this compound extend beyond atom economy and focus on the entire process. These strategies include:

Source Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of side products.

Recycling: As discussed, recycling the catalyst is a key strategy. Additionally, any unreacted starting materials can be recovered and reused in subsequent batches. Solvents, if used, should be chosen for their recyclability.

Use of Benign Substances: Employing non-toxic and biodegradable materials wherever possible, from starting materials to solvents and catalysts.

Process Intensification and Energy Efficiency in Production

Process intensification aims to develop smaller, safer, and more energy-efficient chemical production processes. A significant trend in process intensification is the shift from traditional batch reactors to continuous flow systems. aiche.orgkilolabs.com

Continuous flow chemistry offers several advantages for the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature, which is crucial for highly exothermic reactions and for maintaining enzyme stability in biocatalytic processes. kilolabs.com

Improved Safety: The small reaction volumes at any given time in a continuous flow reactor minimize the risks associated with handling hazardous materials like hydrogen cyanide. semanticscholar.org

Increased Productivity: Continuous operation can lead to higher throughput and more consistent product quality compared to batch processing. labx.com

Energy Efficiency: Continuous processes can be more energy-efficient than batch processes, which often require energy-intensive heating and cooling cycles for the entire reactor volume. amt.uk Steady-state operation in a flow reactor can lead to significant energy savings. jinzongmachinery.com

The use of an immobilized HNL in a continuous flow microreactor for the synthesis of 4-fluorobenzaldehyde cyanohydrin is a prime example of process intensification. rsc.org This approach not only enhances the safety and efficiency of the reaction but also allows for a high space-time-yield, meaning a greater amount of product is produced per unit of reactor volume per unit of time. rsc.org By integrating biocatalysis with continuous flow technology, the production of this compound can be made significantly more sustainable and energy-efficient.

Table 3: Comparison of Batch vs. Continuous Flow Production for this compound Synthesis

ParameterBatch ProductionContinuous Flow Production
Heat Transfer Less efficient, potential for hot spots.Highly efficient, precise temperature control. kilolabs.com
Safety Higher risk due to large volumes of reactants.Inherently safer with small reaction volumes. semanticscholar.org
Process Control More challenging to maintain consistent conditions.Precise control over reaction parameters. labx.com
Scalability Can be complex and require reactor redesign.Simpler scale-up by running longer or in parallel.
Energy Efficiency Often involves energy-intensive heating/cooling cycles.More energy-efficient due to steady-state operation. amt.ukjinzongmachinery.com
Footprint Requires larger reactors and plant space.Smaller footprint, more compact equipment. kilolabs.com

Q & A

Q. What are the established synthetic routes for 4-fluorophenyl lactonitrile, and what factors influence reaction efficiency?

The lactonitrile method, historically used for lactic acid production, involves reacting acetaldehyde with hydrogen cyanide (HCN) to form lactonitrile. For fluorinated derivatives like this compound, this process can be adapted by introducing fluorophenyl precursors (e.g., 4-fluorobenzaldehyde) during synthesis. Key factors affecting yield include catalyst selection (e.g., acidic or enzymatic conditions), temperature control, and HCN stoichiometry. Impurities from side reactions (e.g., polymerization) must be minimized through precise pH and temperature modulation .

Q. How is the structural integrity of this compound verified post-synthesis?

Analytical techniques such as nuclear magnetic resonance (NMR; 1H, 13C, and 19F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are critical. For example, 19F NMR confirms fluorine substitution patterns, while IR identifies nitrile (C≡N) and lactone functional groups. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a key intermediate in synthesizing fluorinated bioactive molecules. For instance, derivatives of fluorophenyl lactonitrile have been explored as kinase inhibitors (e.g., Polo-like kinase 1) and antiviral agents via 1,3-dipolar cycloaddition reactions. Its fluorine atom enhances metabolic stability and binding affinity in target proteins .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents influencing biological activity. For example, a QSAR study on 2-(4-fluorophenyl) imidazol-5-ones highlighted hydrophobicity (logP) and electron-withdrawing groups as key predictors of anti-proliferative activity against MCF-7 cells. Validated models (R² > 0.8, Q² > 0.7) enable rational design of derivatives with optimized binding to targets like Plk1 .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl derivatives across studies?

Discrepancies (e.g., high in-silico binding affinity vs. low in vitro efficacy) require cross-validation using orthogonal assays. For example, surface plasmon resonance (SPR) can confirm binding kinetics, while pharmacokinetic profiling (e.g., Lipinski’s Rule of Five) evaluates bioavailability. Contradictions may arise from differences in cell lines, assay conditions, or impurity profiles .

Q. How does molecular docking elucidate the interaction between this compound derivatives and Plk1 kinase?

Docking simulations (e.g., AutoDock Vina) reveal binding modes by calculating Gibbs free energy (ΔG) and hydrogen bond networks. For example, a derivative with a 4-fluorophenyl group showed strong hydrophobic interactions with Plk1’s active site, while the nitrile group formed hydrogen bonds with Lysine residues. Binding affinities (e.g., −9.2 kcal/mol) correlate with inhibitory activity .

Q. What sustainable catalytic approaches can improve the synthesis of this compound?

Traditional lactonitrile methods face environmental challenges due to HCN toxicity. Alternatives include biocatalytic routes using nitrilases or engineered enzymes to convert fluorophenyl precursors under mild conditions. Biomass-derived solvents (e.g., cyclopentyl methyl ether) and flow chemistry setups can enhance atom economy and reduce waste .

Q. How can pharmacokinetic properties of this compound derivatives be optimized during preclinical development?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is critical. For instance, reducing logP values (<5) improves solubility, while fluorination minimizes cytochrome P450-mediated metabolism. In-silico tools like SwissADME predict bioavailability, guiding structural modifications (e.g., adding polar groups) to meet clinical criteria .

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